molecular formula C19H27FN2O2 B4532901 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

Cat. No.: B4532901
M. Wt: 334.4 g/mol
InChI Key: GGHJNYHMHWSZET-UHFFFAOYSA-N
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Description

4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide, also known as FL-41, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidinyl compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide is not fully understood, but it is believed to involve the selective binding of the compound to specific proteins and enzymes. This binding can alter the activity of these proteins, leading to changes in cellular function and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific proteins and enzymes it binds to. Some of these effects include the inhibition of enzyme activity, the modulation of protein-protein interactions, and the alteration of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide in lab experiments is its selectivity for certain proteins and enzymes. This allows researchers to study specific cellular processes in detail, without interference from other molecules. However, this compound also has some limitations, including its potential toxicity and the difficulty of synthesizing large quantities of the compound.

Future Directions

There are many potential future directions for research on 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide. Some possible areas of study include the development of new synthesis methods for the compound, the identification of new protein and enzyme targets, and the exploration of its potential applications in drug discovery and medical imaging.
In conclusion, this compound is a promising compound with many potential applications in scientific research. Its selectivity for certain proteins and enzymes makes it an ideal tool for studying cellular processes in detail. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery and medical imaging.

Scientific Research Applications

4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe in biological imaging. This compound has been shown to selectively bind to certain proteins and enzymes, which makes it an ideal tool for studying their functions and interactions within cells.

Properties

IUPAC Name

4-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-21(2)18(23)11-12-19(24)22-13-5-6-15(14-22)9-10-16-7-3-4-8-17(16)20/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJNYHMHWSZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)N1CCCC(C1)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

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